Product packaging for rostratin A(Cat. No.:)

rostratin A

Cat. No.: B1244277
M. Wt: 428.5 g/mol
InChI Key: UJDXMQJEYGMBMN-FQPNBHNHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rostratin A is an organic disulfide isolated from the whole broth of the marine-derived fungus Exserohilum rostratum and has been shown to exhibit antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is an organic heterohexacyclic compound, a lactam, a tetrol, an organic disulfide, a bridged compound and a secondary alcohol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24N2O6S2 B1244277 rostratin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H24N2O6S2

Molecular Weight

428.5 g/mol

IUPAC Name

(1R,4S,5S,8S,9S,11R,14S,15S,18S,19S)-5,8,15,18-tetrahydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docosane-2,12-dione

InChI

InChI=1S/C18H24N2O6S2/c21-9-1-3-11(23)13-7(9)5-17-15(25)20-14-8(10(22)2-4-12(14)24)6-18(20,28-27-17)16(26)19(13)17/h7-14,21-24H,1-6H2/t7-,8-,9+,10+,11+,12+,13+,14+,17-,18-/m1/s1

InChI Key

UJDXMQJEYGMBMN-FQPNBHNHSA-N

SMILES

C1CC(C2C(C1O)CC34N2C(=O)C5(CC6C(CCC(C6N5C3=O)O)O)SS4)O

Isomeric SMILES

C1C[C@@H]([C@@H]2[C@@H]([C@H]1O)C[C@]34N2C(=O)[C@@]5(C[C@@H]6[C@H](CC[C@@H]([C@H]6N5C3=O)O)O)SS4)O

Canonical SMILES

C1CC(C2C(C1O)CC34N2C(=O)C5(CC6C(CCC(C6N5C3=O)O)O)SS4)O

Synonyms

rostratin A

Origin of Product

United States

Troubleshooting & Optimization

Technical Support Center: Purity Assessment of Synthetic Rostratin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic rostratin A. The information provided is intended to assist in overcoming common challenges encountered during purity assessment and to ensure the quality and reliability of experimental results.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of synthetic this compound.

Question: I am observing multiple peaks in the HPLC chromatogram of my synthetic this compound sample. How do I identify the main peak and potential impurities?

Answer:

Identifying the main peak corresponding to this compound and distinguishing it from impurities is a critical first step. Here’s a systematic approach:

  • Reference Standard: If a certified reference standard of this compound is available, inject it into the HPLC system under the same conditions. The peak with the matching retention time in your sample chromatogram is this compound.

  • Mass Spectrometry (MS) Detection: Couple your HPLC system to a mass spectrometer. The peak corresponding to the expected mass-to-charge ratio (m/z) of this compound (C18H24N2O6S2, exact mass: 428.1079) is your product.[1] Impurity peaks will have different m/z values.

  • Spiking Experiment: If a reference standard is available, "spike" your sample by adding a small amount of the standard and re-injecting it. The peak that increases in area corresponds to this compound.

  • Literature Comparison: Compare your chromatogram with published data on the analysis of this compound or similar epidithiodiketopiperazine alkaloids, if available.[2][3]

Potential Impurities to Consider:

Based on the total synthesis of this compound and the chemical nature of epidithiodiketopiperazine alkaloids, potential impurities could include:[4][5]

  • Process-Related Impurities:

    • Unreacted starting materials or intermediates from the synthesis.

    • Side-products from key reaction steps like epoxidation or C-H activation.[2][3]

    • Reagents or catalysts used in the synthesis.

  • Degradation Products:

    • Oxidized forms of this compound (e.g., sulfoxides or sulfones at the disulfide bridge).

    • Products of hydrolysis of the lactam rings.

    • Reduced forms where the disulfide bond is cleaved.

A summary of potential impurities and their expected mass shifts is provided in the table below.

Table 1: Potential Impurities of Synthetic this compound and their Mass Spectrometric Signatures

Impurity Type Potential Modification Expected Mass Shift from this compound (m/z 428.11) Notes
Process-Related Incomplete reactionVariesDepends on the specific unreacted intermediate.
Side-reaction productsVariesDependent on the synthetic route.
Degradation Oxidation (Sulfoxide)+16Oxidation of one sulfur atom in the disulfide bridge.
Oxidation (Sulfone)+32Oxidation of both sulfur atoms in the disulfide bridge.
Reduction (Dithiol)+2Cleavage of the disulfide bond to form two thiol groups.
Hydrolysis (Single Lactam Cleavage)+18Addition of one water molecule across a lactam bond.
Dehydration-18Loss of a water molecule from the hydroxyl groups.

Question: My this compound sample appears to be degrading over time, as evidenced by the appearance of new peaks in the HPLC analysis. What are the likely degradation pathways and how can I minimize this?

Answer:

This compound, as an epidithiodiketopiperazine alkaloid, is susceptible to degradation, particularly at the disulfide bridge and lactam functionalities.[4][5]

Likely Degradation Pathways:

  • Oxidation: The disulfide bridge is prone to oxidation, especially when exposed to air, light, or oxidizing agents, forming sulfoxides and sulfones.

  • Reduction: The disulfide bond can be reduced to two thiol groups in the presence of reducing agents.

  • Hydrolysis: The lactam rings can undergo hydrolysis under acidic or basic conditions, leading to ring-opening.

  • Thermal Degradation: High temperatures can lead to complex degradation pathways.

  • Photodegradation: Exposure to UV light may induce degradation.

Minimizing Degradation:

  • Storage: Store synthetic this compound as a solid in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C).

  • Solvent Choice: For analysis, dissolve the sample in a high-purity, degassed solvent immediately before use. Acetonitrile is often a good choice. Avoid reactive solvents.

  • pH Control: Maintain a neutral pH for solutions to minimize acid or base-catalyzed hydrolysis of the lactam rings.

  • Light Protection: Protect samples from light at all times by using amber vials and covering sample trays.

  • Antioxidants: For long-term solution storage, consider the addition of a small amount of an antioxidant, but be aware that this will complicate the analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended HPLC conditions for purity assessment of this compound?

A1: While an optimized method for this compound is not published, a good starting point for method development would be a reversed-phase HPLC method coupled with UV and MS detection.

Table 2: Recommended Starting HPLC-UV/MS Parameters

Parameter Recommendation
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 30 °C
UV Detection Diode Array Detector (DAD) scanning from 200-400 nm
MS Detection Electrospray Ionization (ESI) in positive ion mode

These parameters should be optimized for your specific instrument and sample to achieve the best separation of this compound from its potential impurities.

Q2: How can I perform a forced degradation study for synthetic this compound to develop a stability-indicating method?

A2: A forced degradation study is essential to demonstrate that your analytical method can separate this compound from its degradation products. The following conditions are a general guideline:

  • Acid Hydrolysis: 0.1 M HCl at room temperature for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Heat solid sample at 60°C for 48 hours.

  • Photodegradation: Expose a solution of the sample to UV light (e.g., 254 nm) for 24 hours.

Analyze the stressed samples by HPLC-UV/MS and compare the chromatograms to an unstressed sample. The goal is to achieve 5-20% degradation of the parent compound.

Experimental Protocols

Protocol 1: HPLC-UV/MS Method for Purity Assessment of Synthetic this compound

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of synthetic this compound.

    • Dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Dilute the stock solution to a final concentration of 0.1 mg/mL with acetonitrile.

  • Instrumentation:

    • Use a high-performance liquid chromatography system equipped with a diode array detector and a mass spectrometer.

  • Chromatographic Conditions:

    • Use the recommended starting parameters from Table 2 .

  • Analysis:

    • Inject 5 µL of the prepared sample.

    • Acquire data from both the DAD and MS detectors.

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

    • Use the MS data to confirm the identity of the main peak and to tentatively identify impurities based on their m/z values.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting start Synthetic this compound Sample dissolve Dissolve in Acetonitrile start->dissolve hplc HPLC-UV/MS Analysis dissolve->hplc data Chromatogram & Mass Spectra hplc->data purity Purity Calculation data->purity impurity Impurity Identification data->impurity report Final Purity Report purity->report impurity->report

Caption: Workflow for Purity Assessment of Synthetic this compound.

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_reduction Reduction RostratinA This compound Sulfoxide Sulfoxide (+16 Da) RostratinA->Sulfoxide [O] RingOpened Lactam Ring Opened Product (+18 Da) RostratinA->RingOpened H₂O (Acid/Base) Dithiol Dithiol (+2 Da) RostratinA->Dithiol [H] Sulfone Sulfone (+32 Da) Sulfoxide->Sulfone [O]

Caption: Potential Degradation Pathways of this compound.

Troubleshooting_Tree cluster_yes Yes cluster_no No start Multiple Peaks in HPLC? check_ms Check MS Data for this compound Mass (m/z 428.11) start->check_ms Yes single_peak Single Peak - Proceed with Purity Calculation start->single_peak No mass_match Mass Match? check_ms->mass_match impurity_id Analyze Other Peaks as Potential Impurities mass_match->impurity_id Yes no_match Check for Isomers or Adducts mass_match->no_match No

Caption: Troubleshooting Decision Tree for HPLC Analysis.

References

Validation & Comparative

Rostratin A vs. Rostratin B: A Comparative Guide to Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of rostratin A and rostratin B, two disulfide-containing secondary metabolites isolated from the marine-derived fungus Exserohilum rostratum. The information presented herein is intended to assist researchers in evaluating the potential of these compounds for further investigation in cancer research and drug development.

Quantitative Cytotoxicity Data

This compound and B have demonstrated cytotoxic activity against the human colon carcinoma cell line HCT-116. A summary of their 50% inhibitory concentration (IC50) values is presented below.

CompoundCell LineIC50 (µg/mL)
This compoundHCT-1168.5
Rostratin BHCT-1161.9

Data sourced from Tan RX, et al. J Nat Prod. 2004;67(8):1374-1382.

Based on these findings, rostratin B exhibits significantly higher cytotoxic potency against HCT-116 cells compared to this compound, with an IC50 value approximately 4.5 times lower.

Experimental Protocols

The following is a detailed methodology representative of a standard in vitro cytotoxicity assay used to determine the IC50 values of compounds against an adherent cancer cell line like HCT-116. This protocol is based on common laboratory practices for such assays, as the specific details from the original 2004 study are not fully available.

Cell Line and Culture Conditions:

  • Cell Line: Human colorectal carcinoma (HCT-116)

  • Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay Protocol):

  • Cell Seeding: HCT-116 cells are harvested from culture flasks during their exponential growth phase using trypsin-EDTA. After neutralization of trypsin and cell counting, the cells are seeded into 96-well microtiter plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Stock solutions of this compound and rostratin B are prepared in dimethyl sulfoxide (DMSO). A series of dilutions of each compound are made in culture medium to achieve the desired final concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing the various concentrations of the rostratins (or DMSO as a vehicle control) is added to the respective wells.

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations

Experimental Workflow for Cytotoxicity Assay

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start HCT-116 Cell Culture harvest Harvest & Seed Cells start->harvest treat_cells Add Compounds to Cells harvest->treat_cells prepare_compounds Prepare this compound/B Dilutions prepare_compounds->treat_cells incubate Incubate (48-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound and B using the MTT assay.

Plausible Signaling Pathway for Cytotoxicity

While the specific signaling pathways affected by this compound and B have not been definitively elucidated, compounds with a similar epidithiodiketopiperazine (ETP) core structure are known to induce apoptosis and modulate several key cancer-related signaling pathways. The following diagram illustrates a potential mechanism of action.

signaling_pathway cluster_cell Cancer Cell cluster_pathways Potential Downstream Effects Rostratins This compound / Rostratin B HIF1 HIF-1α Inhibition Rostratins->HIF1 NFkB NF-κB Inhibition Rostratins->NFkB PI3K_AKT PI3K/AKT/mTOR Inhibition Rostratins->PI3K_AKT Angiogenesis Angiogenesis HIF1->Angiogenesis ↓ Angiogenesis Apoptosis Apoptosis HIF1->Apoptosis Proliferation Proliferation NFkB->Proliferation ↓ Proliferation Survival Survival NFkB->Survival ↓ Survival NFkB->Apoptosis PI3K_AKT->Proliferation PI3K_AKT->Survival PI3K_AKT->Apoptosis

Caption: Potential signaling pathways affected by rostratins, leading to apoptosis.

Disclaimer: The signaling pathway depicted is based on the known mechanisms of the broader class of epidithiodiketopiperazine natural products. The specific molecular targets and pathways for this compound and B require further investigation for definitive confirmation.

Comparative Analysis of Rostratin A and C: A Focus on In Vitro Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the 50% inhibitory concentration (IC50) values of rostratin A and rostratin C reveals their potential as cytotoxic agents against human colon carcinoma. This guide provides a comparative analysis of their efficacy, details the experimental protocols for assessing cytotoxicity, and explores the potential signaling pathways involved in their mechanism of action.

Data Summary: IC50 Values

The in vitro cytotoxic activities of this compound and rostratin C were evaluated against the HCT-116 human colon carcinoma cell line. The results, presented in Table 1, demonstrate the concentration at which each compound inhibits 50% of cell viability.

CompoundCell LineIC50 (µg/mL)
This compoundHCT-1168.5
Rostratin CHCT-1160.76

Table 1: Comparative IC50 Values of this compound and C. This table summarizes the 50% inhibitory concentrations of this compound and rostratin C against the HCT-116 human colon carcinoma cell line.

Experimental Protocols

The IC50 values presented were determined using a standardized cytotoxicity assay, likely the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general protocol for such an assay is outlined below.

General Cytotoxicity Assay Protocol (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and C) and incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each compound concentration. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow Experimental Workflow: IC50 Determination A Cell Seeding B Compound Treatment A->B 24h Incubation C MTT Addition B->C 48-72h Incubation D Formazan Solubilization C->D Formation of Crystals E Absorbance Reading D->E Color Development F IC50 Calculation E->F Data Analysis

Figure 1. A generalized workflow for determining the IC50 value of a compound using the MTT assay.

Signaling Pathways

While the precise signaling pathways affected by this compound and C have not been extensively elucidated in the available literature, related compounds offer insights into potential mechanisms of action. For instance, prostratin, another natural compound, is known to activate the Protein Kinase C (PKC) pathway, which in turn can modulate downstream signaling cascades like the MAPK/ERK pathway. It is plausible that rostratins may exert their cytotoxic effects through similar or related pathways, ultimately leading to the induction of apoptosis (programmed cell death).

The apoptotic process is a complex signaling cascade involving initiator and effector caspases. The activation of these caspases leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

G cluster_pathway Potential Apoptotic Signaling Pathway Rostratrin Rostratrin A / C PKC Protein Kinase C (PKC) Rostratrin->PKC Activation? MAPK MAPK/ERK Pathway PKC->MAPK Caspases Caspase Activation MAPK->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 2. A hypothetical signaling pathway illustrating the potential mechanism of action for rostratins A and C, leading to apoptosis.

Further research is necessary to definitively identify the molecular targets and signaling pathways modulated by this compound and C to fully understand their cytotoxic and potential therapeutic properties.

A Comparative Guide to Rostratin A and Other Natural Cytotoxic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the quest for potent, yet selective, cytotoxic agents is perpetual. Natural products remain a vital source of novel chemotherapeutic leads. This guide provides a comparative analysis of Rostratin A, a disulfide-containing fungal metabolite, against established natural cytotoxic compounds: paclitaxel, vincristine, and doxorubicin. The comparison focuses on their cytotoxic efficacy, mechanisms of action, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and drug development professionals.

Cytotoxic Potency: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the cytotoxic potency of a compound. The table below summarizes the IC50 values of this compound and the comparator compounds against a panel of human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions such as cell density, exposure time, and assay methodology.

CompoundHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)HeLa (Cervical)HepG2 (Liver)
This compound 19.84 µM[1][2][3]No Data AvailableNo Data AvailableNo Data AvailableNo Data Available
Paclitaxel 0.003 - 0.008 µM0.002 - 0.064 µM[4]0.005 - 0.027 µM0.003 - 0.005 µM0.002 - 0.63 µM[5]
Vincristine 0.007 µM0.005 - 239.51 µM[4][6]0.04 µM[6]0.001 - 0.003 µMNo Data Available
Doxorubicin 0.04 - 0.2 µM0.01 - 2.5 µM0.0086 - 5.05 µM[7]0.05 - 1.7 µM0.1 - 1.1 µM[8]

Note: IC50 values have been converted to µM for consistency. The molecular weight of this compound (428.52 g/mol ) was used for this conversion from the provided 8.5 µg/mL value.

Mechanisms of Cytotoxicity: A Divergence in Cellular Targets

The cytotoxic effects of these natural compounds stem from their interference with fundamental cellular processes. While paclitaxel, vincristine, and doxorubicin have well-defined mechanisms of action, the precise mechanism for this compound remains to be fully elucidated.

This compound: As a cytotoxic disulfide, this compound's mechanism is not yet definitively characterized in published literature. However, compounds containing disulfide bonds are known to exert their effects through various mechanisms, including the induction of oxidative stress and a recently described form of cell death termed "disulfidptosis". This process is triggered by the intracellular accumulation of disulfides, leading to the collapse of the actin cytoskeleton and subsequent cell death. Further research is required to determine if this compound's cytotoxicity is mediated through this or other pathways, such as apoptosis or cell cycle arrest.

Paclitaxel: Paclitaxel is a mitotic inhibitor that targets microtubules. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, leading to the activation of apoptotic pathways and cell death.

Vincristine: Similar to paclitaxel, vincristine is a vinca alkaloid that disrupts microtubule function. However, instead of stabilizing microtubules, vincristine inhibits their polymerization by binding to tubulin dimers. This leads to the disassembly of microtubules, mitotic spindle disruption, and arrest of cells in the metaphase of mitosis, ultimately triggering apoptosis.

Doxorubicin: Doxorubicin, an anthracycline antibiotic, exerts its cytotoxic effects through multiple mechanisms. It intercalates into DNA, inhibiting DNA replication and transcription by interfering with the action of topoisomerase II. Additionally, doxorubicin generates reactive oxygen species (ROS), which induce oxidative stress and damage to cellular components, including DNA, proteins, and lipids, contributing to apoptotic cell death.

Visualizing the Pathways

To illustrate the distinct and overlapping mechanisms of these compounds, the following diagrams depict the key signaling pathways involved in apoptosis and the cell cycle, as well as a general workflow for evaluating cytotoxicity.

Apoptosis and Cell Cycle Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_cellcycle Cell Cycle Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis G1 G1 S S G1->S S->Apoptosis G2 G2 S->G2 G2->Apoptosis M M G2->M M->Apoptosis M->G1 Doxorubicin Doxorubicin Doxorubicin->Mitochondria ROS Doxorubicin->S DNA Damage Paclitaxel Paclitaxel Paclitaxel->M Microtubule Stabilization Vincristine Vincristine Vincristine->M Microtubule Depolymerization This compound (potential) This compound (potential) This compound (potential)->Apoptosis Disulfidptosis?

Fig. 1: Mechanisms of action for cytotoxic compounds.

Cytotoxicity and Apoptosis Assay Workflow cluster_assays Assays Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Annexin V/PI Staining Annexin V/PI Staining Incubation->Annexin V/PI Staining Data Analysis Data Analysis MTT Assay->Data Analysis Annexin V/PI Staining->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination Apoptosis Quantification Apoptosis Quantification Data Analysis->Apoptosis Quantification

Fig. 2: General experimental workflow for evaluation.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible data in cytotoxicity studies. Below are methodologies for the commonly used MTT and Annexin V/PI staining assays.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Test compounds (this compound, Paclitaxel, etc.)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of test compounds for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

This compound demonstrates notable cytotoxicity against human colon carcinoma cells. However, a comprehensive understanding of its therapeutic potential is hindered by the current lack of detailed mechanistic studies. In contrast, paclitaxel, vincristine, and doxorubicin are well-characterized natural cytotoxic agents with established mechanisms of action involving disruption of microtubule dynamics or DNA replication, leading to apoptosis and cell cycle arrest. The provided experimental protocols offer a standardized framework for further investigation into the cytotoxic properties and mechanisms of this compound and other novel compounds, facilitating direct and meaningful comparisons within the field of cancer drug discovery. Future research should prioritize elucidating the specific molecular targets and signaling pathways affected by this compound to fully assess its potential as a clinical candidate.

References

Validating the anticancer effects of rostratin A in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer effects of rostratin A, focusing on its activity in available cancer cell line models. Due to the current limited published data, this guide centers on the human colon carcinoma cell line HCT-116, for which experimental data is available. As further research emerges, this guide can be expanded to include a broader range of cell lines and mechanistic insights.

Quantitative Data Summary

The cytotoxic potential of this compound and its related compound, rostratin C, has been evaluated in the HCT-116 human colon carcinoma cell line. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is summarized below.

CompoundCell LineIC50 (µg/mL)
This compoundHCT-1168.5
Rostratin CHCT-1160.76

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the anticancer effects of compounds like this compound are provided below. These protocols are standardized and can be adapted for the evaluation of various cytotoxic agents.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed HCT-116 cells in 6-well plates and treat with this compound at various concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Protocol:

  • Cell Seeding and Treatment: Culture HCT-116 cells in 6-well plates and treat with this compound.

  • Cell Harvesting: Collect cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental and Analytical Workflows

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed HCT-116 Cells incubate1 Incubate 24h seed->incubate1 treat Add this compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 mtt Add MTT Solution incubate2->mtt incubate3 Incubate 4h mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Apoptosis_Assay_Workflow start Seed & Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V & PI wash->stain incubate Incubate 15 min stain->incubate analyze Flow Cytometry Analysis incubate->analyze results Viable vs. Apoptotic vs. Necrotic analyze->results

Caption: Experimental workflow for apoptosis detection by Annexin V/PI staining.

Hypothetical Signaling Pathway for Investigation

While the specific signaling pathways affected by this compound are yet to be elucidated, a common pathway implicated in cancer cell proliferation and survival that could be a target for investigation is the PI3K/Akt/mTOR pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RostratinA This compound PI3K PI3K RostratinA->PI3K Potential Inhibition? RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: A potential signaling pathway for investigation of this compound's anticancer mechanism.

Comprehensive Analysis of Rostratin A Cross-Resistance: A Data-Deficient Area in Preclinical Oncology

Author: BenchChem Technical Support Team. Date: November 2025

Despite the growing interest in natural compounds for cancer therapy, a thorough investigation into the cross-resistance profile of rostratin A, a cytotoxic disulfide isolated from the marine-derived fungus Exserohilum rostratum, remains a significant gap in the current scientific literature. Extensive searches for published studies containing quantitative data on the efficacy of this compound against various drug-resistant cancer cell lines have yielded no specific results. Consequently, a direct comparison with other established anticancer agents in the context of cross-resistance cannot be compiled at this time.

This compound has been identified as a compound with antineoplastic properties, demonstrating cytotoxic effects against cancer cells. However, for any potential anticancer agent, a critical aspect of its preclinical evaluation is the assessment of its activity in tumor models that have developed resistance to standard chemotherapeutic drugs. This is crucial for understanding its potential clinical utility, particularly in treating refractory or relapsed cancers.

Multidrug resistance (MDR) is a major obstacle in cancer treatment, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells.[1][2][3] Many natural compounds have been investigated for their ability to overcome MDR, either by inhibiting these transporters or through alternative mechanisms of action that are unaffected by common resistance pathways.[4][5][6] While there is a wealth of research on various natural products in this area, specific data for this compound is conspicuously absent.

The development of a comprehensive comparison guide, as requested, would necessitate detailed experimental data from studies that have:

  • Tested this compound against a panel of well-characterized drug-resistant cancer cell lines. This would typically include cell lines with acquired resistance to common anticancer drugs such as doxorubicin, paclitaxel, cisplatin, etc.

  • Determined the half-maximal inhibitory concentration (IC50) values of this compound in these resistant cell lines and compared them to the IC50 values in their drug-sensitive parental counterparts.

  • Compared the resistance factor (RF) of this compound (IC50 in resistant cells / IC50 in sensitive cells) with those of other standard anticancer drugs.

  • Investigated the underlying mechanisms of action of this compound and whether it is a substrate or inhibitor of key ABC transporters like P-glycoprotein.

Without such foundational data, it is impossible to construct the requested data tables, detail the experimental protocols used, or create visualizations of the relevant biological pathways and experimental workflows.

Future research directions should focus on conducting these critical cross-resistance studies for this compound. A suggested experimental workflow would involve:

  • Cell Line Panel: Utilizing a diverse panel of human cancer cell lines and their drug-resistant subclones (e.g., MCF-7 and MCF-7/ADR, A549 and A549/T, etc.).

  • Cytotoxicity Assays: Employing standardized cell viability assays (e.g., MTT, SRB) to determine the IC50 values of this compound and a selection of standard chemotherapeutic agents.

  • Mechanism of Action Studies: Investigating the interaction of this compound with ABC transporters through assays such as rhodamine 123 or calcein-AM efflux assays in P-gp overexpressing cells.

  • Apoptosis and Cell Cycle Analysis: Determining the mode of cell death induced by this compound in both sensitive and resistant cells to understand if it circumvents apoptosis-resistance mechanisms.

Below is a conceptual workflow diagram that outlines the necessary steps for a comprehensive cross-resistance study of this compound.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Output A Select Panel of Cancer Cell Lines (Sensitive and Resistant Pairs) B Determine IC50 of this compound and Comparator Drugs via Cytotoxicity Assays (e.g., MTT) A->B C Calculate Resistance Factors (RF) for all Compounds B->C D Compare RF of this compound to Comparator Drugs C->D H Publish Comparison Guide with: - Data Tables - Experimental Protocols - Pathway Diagrams D->H E Investigate Interaction with ABC Transporters (e.g., P-gp) - Efflux Assays - ATPase Assays G Identify Potential Signaling Pathways Involved E->G F Analyze Cell Cycle Arrest and Apoptosis Induction F->G G->H

Caption: A conceptual workflow for conducting comprehensive cross-resistance studies of this compound.

References

A Comparative Analysis of the Mechanisms of Action: Rostratin A and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the distinct and shared cellular and molecular interactions of two potent anti-cancer agents.

In the landscape of anti-cancer therapeutics, understanding the precise mechanism of action is paramount for optimizing clinical efficacy and developing novel treatment strategies. This guide provides a detailed comparison of the well-established microtubule-stabilizing agent, paclitaxel, and the less-characterized natural product, rostratin A. While extensive data illuminates the intricate cellular and molecular choreography directed by paclitaxel, information on this compound remains limited, paving the way for future research.

Paclitaxel: A Deep Dive into Microtubule Stabilization and Apoptotic Induction

Paclitaxel, a member of the taxane family of diterpenoids, is a cornerstone of chemotherapy for various solid tumors, including ovarian, breast, and lung cancers[1][2]. Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division and other vital cellular functions[3][4][5].

Microtubule Stabilization

Paclitaxel exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules[1][3]. This binding event promotes the assembly of tubulin dimers into microtubules and stabilizes them by preventing depolymerization[1][2][4]. The resulting microtubules are abnormally stable and non-functional, leading to the disruption of the dynamic reorganization of the microtubule network necessary for mitosis[1][3]. This leads to the formation of abnormal microtubule arrays or "bundles" throughout the cell cycle and multiple asters during mitosis[1].

Cell Cycle Arrest

The stabilization of microtubules by paclitaxel disrupts the formation of a functional mitotic spindle, a critical apparatus for chromosome segregation during cell division[3]. This interference activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase[1][6][7][8]. Unable to proceed through mitosis, the cancer cells are ultimately directed towards apoptosis or programmed cell death[3].

Induction of Apoptosis

Paclitaxel induces apoptosis through multiple signaling pathways. The sustained mitotic arrest is a primary trigger for apoptosis. Additionally, paclitaxel has been shown to induce apoptosis through mechanisms independent of cell cycle arrest, including the activation of signaling cascades involving c-Jun N-terminal kinase (JNK) and the modulation of apoptosis-related proteins[1]. Paclitaxel can lead to the phosphorylation of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein, thereby inactivating it and promoting apoptosis. Furthermore, paclitaxel can stimulate the production of reactive oxygen species (ROS), which can trigger apoptotic pathways.

This compound: An Enigmatic Cytotoxic Disulfide

This compound is a natural product isolated from the marine-derived fungus Exserohilum rostratum[3]. It is classified as an organic disulfide and has demonstrated cytotoxic activity against human colon carcinoma (HCT-116) cells[3].

Limited Mechanistic Insights

Currently, there is a significant lack of publicly available scientific literature detailing the specific mechanism of action of this compound. Its molecular target and the downstream cellular effects remain to be elucidated. It is unknown whether this compound, like paclitaxel, targets the microtubule network or employs a completely different cytotoxic strategy.

Potential Mechanisms of Disulfide-Containing Natural Products

Given that this compound contains a disulfide bond, we can speculate on potential mechanisms based on the known activities of other disulfide-containing natural products with anti-cancer properties. Many such compounds exert their effects through the induction of oxidative stress and apoptosis. The disulfide bond can undergo thiol-disulfide exchange reactions with cellular thiols, such as glutathione, leading to the generation of reactive oxygen species (ROS). This increase in ROS can damage cellular components and trigger apoptotic cell death. Furthermore, some disulfide-containing compounds have been shown to inhibit specific enzymes or transcription factors involved in cancer cell proliferation and survival. However, it is crucial to emphasize that these are generalized mechanisms, and dedicated research is required to determine the specific pathway of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for paclitaxel and highlight the current lack of data for this compound.

Table 1: Comparative Effects on Microtubule Dynamics

ParameterPaclitaxelThis compound
Target β-tubulin[1][3]Data not available
Effect on Polymerization Promotes assembly and stabilizes microtubules[1][2][4]Data not available
Effect on Depolymerization Inhibits depolymerization[1][2]Data not available

Table 2: Comparative Effects on Cell Cycle Progression

ParameterPaclitaxelThis compound
Affected Cell Cycle Phase G2/M arrest[1][6][7][8]Data not available
Key Regulatory Proteins Cyclin B1, CDC2[6]Data not available

Table 3: Comparative Effects on Apoptosis Induction

ParameterPaclitaxelThis compound
Induction of Apoptosis Yes[1]Data not available
Involved Signaling Pathways JNK/SAPK, Bcl-2 phosphorylation, ROS generation[1]Data not available
IC50 (HCT-116 cells) Varies by study8.5 µg/mL[3]

Experimental Protocols

Detailed experimental protocols for key experiments related to paclitaxel's mechanism of action are provided below. Due to the absence of published research, no protocols can be provided for this compound.

Paclitaxel: Microtubule Polymerization Assay

Objective: To determine the effect of paclitaxel on the in vitro polymerization of tubulin.

Methodology:

  • Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • A reaction buffer containing GTP and a fluorescence reporter (e.g., DAPI) that preferentially binds to polymerized microtubules is prepared.

  • Paclitaxel at various concentrations is added to the reaction mixture.

  • The reaction is initiated by raising the temperature to 37°C.

  • The increase in fluorescence, corresponding to microtubule polymerization, is monitored over time using a fluorometer.

  • The rate and extent of polymerization in the presence of paclitaxel are compared to a vehicle control.

Paclitaxel: Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of paclitaxel on cell cycle distribution.

Methodology:

  • Cancer cells (e.g., HeLa, MCF-7) are seeded and allowed to attach overnight.

  • Cells are treated with various concentrations of paclitaxel for a specified duration (e.g., 24 hours).

  • Both floating and attached cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • The DNA content of individual cells is analyzed using a flow cytometer.

  • The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Paclitaxel: Apoptosis Detection by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by paclitaxel.

Methodology:

  • Cells are treated with paclitaxel as described for the cell cycle analysis.

  • Both floating and attached cells are harvested and washed with cold PBS.

  • Cells are resuspended in Annexin V binding buffer.

  • Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.

  • After a short incubation in the dark, the cells are analyzed by flow cytometry.

  • The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) is determined.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize key pathways and workflows.

Paclitaxel_Mechanism_of_Action cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Effects Paclitaxel Paclitaxel beta_Tubulin β-Tubulin Paclitaxel->beta_Tubulin Binds to Microtubules Microtubules beta_Tubulin->Microtubules Promotes assembly Microtubules->Microtubules Stable_MTs Abnormally Stable Microtubules Microtubules->Stable_MTs Mitotic_Spindle Defective Mitotic Spindle Stable_MTs->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Paclitaxel's mechanism of action.

Apoptosis_Induction_by_Paclitaxel cluster_pathways Apoptotic Signaling Pathways Paclitaxel Paclitaxel Mitotic_Arrest Sustained Mitotic Arrest Paclitaxel->Mitotic_Arrest JNK_Activation JNK/SAPK Activation Paclitaxel->JNK_Activation Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) Paclitaxel->Bcl2_Phosphorylation ROS_Generation ROS Generation Paclitaxel->ROS_Generation Caspase_Activation Caspase Activation Mitotic_Arrest->Caspase_Activation JNK_Activation->Caspase_Activation Bcl2_Phosphorylation->Caspase_Activation ROS_Generation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptotic pathways induced by paclitaxel.

Cell_Cycle_Analysis_Workflow Start Seed Cells Treat Treat with Paclitaxel Start->Treat Harvest Harvest Cells Treat->Harvest Fix Fix in Ethanol Harvest->Fix Stain Stain with PI/RNase Fix->Stain Analyze Flow Cytometry Analysis Stain->Analyze End Quantify Cell Cycle Phases Analyze->End

References

Rostratin A in the Landscape of Drug-Resistant Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) remains a critical obstacle in the successful treatment of cancer. This guide provides a comparative overview of Rostratin A, a natural disulfide compound, and its potential efficacy against cancer cells, contextualized with established chemotherapeutic agents used in the management of drug-resistant colorectal cancer. While data on this compound's activity specifically against drug-resistant cell lines is currently limited, this analysis aims to synthesize the available preclinical data to inform future research directions.

Quantitative Efficacy: A Comparative Look

The in vitro cytotoxicity of this compound and its analogue, Rostratin C, has been evaluated against the human colon carcinoma cell line HCT-116. For a clear comparison, their half-maximal inhibitory concentrations (IC50) are presented alongside those of standard-of-care chemotherapeutics, 5-Fluorouracil (5-FU) and Oxaliplatin, against both drug-sensitive and drug-resistant HCT-116 cells.

Table 1: Comparative Cytotoxicity (IC50) Against HCT-116 Human Colon Carcinoma Cells

CompoundCell LineIC50 (µM)Resistance Fold-Increase
This compound HCT-116 (Parental)~19.8Data Not Available
Rostratin C HCT-116 (Parental)~1.77Data Not Available
5-Fluorouracil HCT-116 (Parental)4.3[1]4.7
HCT-116 (5-FU-Resistant)20.23
Oxaliplatin HCT-116 (Parental)7.53[2]19.3
HCT-116/OXA (Oxaliplatin-Resistant)145.5[2]

Note: IC50 values for this compound and C were converted from µg/mL to µM for comparative purposes, using their respective molecular weights. The lack of data for this compound and C against resistant cell lines is a significant gap in the current understanding of their potential in treating drug-resistant cancers.

Unraveling the Mechanism: The Role of the Disulfide Bond

While the specific signaling pathways affected by this compound have not been fully elucidated, the mechanism of action for many disulfide-containing natural products involves the induction of cellular stress through disulfide bond cleavage.[3] This process can lead to the generation of reactive oxygen species (ROS) and the disruption of cellular redox homeostasis, ultimately triggering apoptosis.

Generalized Mechanism of Disulfide Compounds in Cancer Cells RostratinA This compound (Disulfide Compound) CellularEntry Cellular Entry RostratinA->CellularEntry DisulfideCleavage Disulfide Bond Cleavage (e.g., by Glutathione) CellularEntry->DisulfideCleavage ROS Increased Reactive Oxygen Species (ROS) DisulfideCleavage->ROS RedoxImbalance Redox Imbalance ROS->RedoxImbalance Apoptosis Apoptosis RedoxImbalance->Apoptosis

Caption: Generalized mechanism of disulfide compounds.

Experimental Protocols

The determination of in vitro cytotoxicity, as represented by the IC50 values in Table 1, is commonly performed using the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound) and control drugs. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for In Vitro Cytotoxicity Assay Start Start SeedCells Seed Cancer Cells in 96-well Plates Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 TreatCells Treat with Serial Dilutions of Test Compounds Incubate1->TreatCells Incubate2 Incubate for 48/72 hours TreatCells->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 2-4 hours AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance AnalyzeData Calculate IC50 Values ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow of a typical MTT cytotoxicity assay.

Alternative and Emerging Therapies for Drug-Resistant Colon Cancer

The challenge of chemoresistance has spurred the investigation of numerous novel therapeutic strategies.[4][5] These include the repurposing of existing drugs, gene therapy, the use of protein inhibitors, and the exploration of other natural compounds.[4][6] For instance, various natural products are being explored for their ability to overcome multidrug resistance in colorectal cancer.[6]

Conclusion and Future Directions

This compound and its more potent analogue Rostratin C demonstrate cytotoxic activity against the HCT-116 colon cancer cell line. However, a critical gap in the current research is the lack of data on their efficacy against drug-resistant cancer cells. To fully assess the therapeutic potential of this compound, future studies should prioritize:

  • Evaluation against a panel of drug-resistant cancer cell lines: This will provide direct evidence of its ability to overcome common resistance mechanisms.

  • In-depth mechanistic studies: Elucidating the specific signaling pathways modulated by this compound will help in identifying potential biomarkers for sensitivity and resistance.

  • In vivo studies: Animal models are essential to evaluate the efficacy, pharmacokinetics, and safety of this compound in a physiological context.

By addressing these research questions, the scientific community can better determine the role, if any, that this compound and similar disulfide-containing compounds may play in the future of cancer therapy, particularly in the challenging landscape of drug resistance.

References

Rostratin A: A Comparative Guide to its In Vitro Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro therapeutic potential of rostratin A, a cytotoxic disulfide compound, with other relevant alternatives.[1][2][3] It includes a summary of experimental data, detailed methodologies for key assays, and visualizations of pertinent biological pathways and workflows to support further research and development.

Introduction to this compound and its Mechanism of Action

This compound is a natural product isolated from the marine-derived fungus Exserohilum rostratum.[1][2][3] While its precise mechanism of action is not fully elucidated in the provided search results, it is classified as a cytotoxic agent.[1][3] Many cytotoxic compounds exert their effects by interfering with essential cellular processes, such as protein synthesis.

A key target in this domain is the eukaryotic initiation factor 4A (eIF4A), an RNA helicase crucial for the initiation of translation.[4] Inhibition of eIF4A disproportionately affects the translation of mRNAs with complex 5' untranslated regions, which often encode oncoproteins and other proteins vital for cancer cell survival and proliferation.[4][5] Rocaglates, such as silvestrol, are a well-studied class of eIF4A inhibitors that function by clamping eIF4A onto mRNA, thereby stalling translation.[4][6] Given the potent anti-cancer effects of eIF4A inhibitors, this guide will compare this compound's cytotoxic profile to that of silvestrol, a leading eIF4A inhibitor.

Comparative Cytotoxicity Analysis

The following table summarizes the in vitro cytotoxicity of this compound and the well-characterized eIF4A inhibitor, silvestrol, across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineCancer TypeIC50 (µg/mL)IC50 (nM)
This compound HCT-116Colon Carcinoma8.5[1][3]~19,836
Silvestrol LNCaPProstate Cancer-~3
PC-3Prostate Cancer-~5
DU145Prostate Cancer-~25
MDA-MB-435Melanoma-~2
A549Lung Carcinoma-~3
P388Murine Leukemia-~1.3

Note: The IC50 of this compound was provided in µg/mL and has been converted to nM for comparative purposes using its molecular weight of 428.52 g/mol .[3] Data for silvestrol's cytotoxicity is more extensively characterized in nanomolar concentrations.

Experimental Protocols

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[7][8] The concentration of these crystals, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance at a specific wavelength.[9]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[10]

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compound (e.g., this compound, silvestrol) and a vehicle control.[10]

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).[10]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours in a humidified atmosphere.[8]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.[8][9]

This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection.[11][12] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[12]

Protocol:

  • Cell Treatment and Collection: Induce apoptosis in cells by treating with the desired compound. Collect both adherent and floating cells.[11]

  • Washing: Wash the cells with cold 1X PBS.[11]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[11]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13]

  • Analysis: Analyze the stained cells by flow cytometry. The different cell populations are identified as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing Molecular Pathways and Experimental Workflows

The following diagram illustrates the central role of the eIF4F complex in translation initiation and how its inhibition by compounds like rocaglates can lead to apoptosis. Inhibition of the eIF4A helicase activity stalls the ribosome scanning process, particularly on mRNAs with complex 5' secondary structures that often encode pro-survival and proliferative proteins like MYC and BCL2.[5][14] This leads to a decrease in their protein levels, ultimately triggering the apoptotic cascade.

G cluster_translation Translation Initiation cluster_inhibition Inhibition cluster_outcome Cellular Outcome eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) Scanning Ribosome Scanning eIF4F->Scanning facilitates mRNA mRNA with 5' UTR mRNA->Scanning Ribosome 43S Pre-initiation Complex (Ribosome) Ribosome->Scanning Translation Protein Synthesis (e.g., MYC, BCL2) Scanning->Translation Apoptosis Apoptosis Translation->Apoptosis ↓ leads to Proliferation Decreased Proliferation Translation->Proliferation ↓ leads to Rocaglates Rocaglates (e.g., Silvestrol) Rocaglates->eIF4F inhibits eIF4A component

Caption: eIF4A inhibition pathway.

The diagram below outlines a typical workflow for the in vitro validation of a potential therapeutic compound like this compound.

G start Cancer Cell Lines treatment Treatment with This compound / Alternatives start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis data Data Analysis (IC50, % Apoptosis) cytotoxicity->data apoptosis->data conclusion Conclusion on Therapeutic Potential data->conclusion

Caption: Workflow for in vitro validation.

Discussion and Future Directions

The preliminary data suggests that while this compound exhibits cytotoxicity against the HCT-116 colon carcinoma cell line, its potency appears to be significantly lower than that of the established eIF4A inhibitor, silvestrol, which shows activity in the low nanomolar range across multiple cancer cell types.

For a more comprehensive evaluation of this compound's therapeutic potential, the following steps are recommended:

  • Broader Cytotoxicity Screening: Test the cytotoxic effects of this compound across a diverse panel of cancer cell lines to identify sensitive cancer types.

  • Mechanism of Action Studies: Investigate whether this compound's cytotoxic effects are mediated through the inhibition of eIF4A or other cellular targets. This could involve in vitro translation assays and western blotting for key proteins affected by translation inhibition.

  • Selectivity Assessment: Evaluate the cytotoxicity of this compound in non-cancerous cell lines to determine its therapeutic window.

  • Combination Studies: Explore the potential synergistic effects of this compound with other chemotherapeutic agents.

This guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound. The provided protocols and comparative data offer a starting point for more in-depth in vitro validation studies.

References

A Head-to-Head Comparison of Rostratin A and Doxorubicin on Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the identification of novel cytotoxic agents with improved efficacy and reduced side effects is a paramount goal. This guide provides a head-to-head comparison of the naturally derived disulfide, Rostratin A, and the well-established chemotherapeutic agent, Doxorubicin, on colon cancer cells. This objective analysis is based on available experimental data to inform researchers and drug development professionals.

Executive Summary

This comparison reveals a significant disparity in the available research data between this compound and Doxorubicin. Doxorubicin is a well-characterized anthracycline antibiotic with extensive data on its cytotoxic effects, induction of apoptosis, and cell cycle arrest in various colon cancer cell lines. In contrast, the publicly available data for this compound is currently limited to its cytotoxic potential, with a specific IC50 value reported for the HCT-116 human colon carcinoma cell line.

While a direct, comprehensive comparison of their mechanisms of action on colon cancer cells is challenging due to this data gap, this guide presents the available quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways to provide a foundational understanding for future research.

Data Presentation: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound and Doxorubicin in the HCT-116 human colon cancer cell line.

CompoundCell LineIC50 ValueReference
This compound HCT-1168.5 µg/mL[1][2]
Doxorubicin HCT-1160.96 ± 0.02 µM[3]
Doxorubicin HCT-1164.18 µM (free drug)[4]
Doxorubicin HCT-1161.9 µg/ml[5]

Note: Direct comparison of µg/mL and µM requires knowledge of the compounds' molecular weights. The significant finding is that both compounds exhibit cytotoxic effects against HCT-116 colon cancer cells. Further studies are needed to establish a broader cytotoxicity profile for this compound across a panel of colon cancer cell lines.

Mechanistic Insights: Apoptosis and Cell Cycle Arrest

Doxorubicin is known to induce both apoptosis and cell cycle arrest in colon cancer cells, with the specific effects being dependent on the dose and duration of treatment.

  • Apoptosis: Bolus treatment with doxorubicin has been shown to induce a dose-dependent increase in apoptosis in HCT-116 cells.[1] This is often mediated through the p53 signaling pathway, leading to the upregulation of pro-apoptotic proteins like Bax.[1]

  • Cell Cycle Arrest: Doxorubicin treatment can lead to cell cycle arrest at different phases. For instance, a 3-hour bolus treatment of HCT-116 cells resulted in a G2 arrest.[1] In contrast, continuous 24-hour treatment with 5 µM doxorubicin led to a G0/G1 phase arrest.[1] In p53-proficient HCT116 cells, oxaliplatin (a platinum-based chemotherapeutic often used in combination with drugs like doxorubicin) caused G1 and G2 arrest.[6]

This compound: Currently, there is a lack of publicly available experimental data detailing the effects of this compound on apoptosis and cell cycle progression in colon cancer cells. Further research is required to elucidate its mechanism of action in these critical areas.

Signaling Pathways

The anti-cancer effects of chemotherapeutic agents are intrinsically linked to their modulation of various cellular signaling pathways.

Doxorubicin impacts several key signaling pathways in colon cancer cells:

  • p53 Signaling: Doxorubicin treatment can lead to the phosphorylation and activation of p53, a critical tumor suppressor protein.[1] Activated p53 can then induce the expression of downstream targets like p21, which plays a role in cell cycle arrest, and Bax, which is involved in apoptosis.[1]

  • TGF-β Signaling: Long-term treatment of HCT116 cells with doxorubicin has been shown to induce an epithelial-mesenchymal transition (EMT), a process associated with drug resistance and metastasis, via the upregulation of transforming growth factor-β (TGF-β) signaling.[7]

This compound: The specific signaling pathways modulated by this compound in colon cancer cells have not yet been elucidated in the available literature. Identifying these pathways is a crucial next step in understanding its potential as a therapeutic agent.

Experimental Protocols

To facilitate further research and ensure reproducibility, detailed methodologies for key experimental assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed colon cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of this compound or Doxorubicin and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of viability against the drug concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat colon cancer cells with the desired concentrations of this compound or Doxorubicin for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The different phases of the cell cycle (G0/G1, S, and G2/M) can be distinguished based on the intensity of the PI fluorescence.

Western Blotting for Signaling Protein Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation or expression levels of proteins in signaling pathways.

  • Protein Extraction: Treat cells with this compound or Doxorubicin, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p53, Bax, p21, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Visualizations

To aid in the conceptualization of the experimental workflows and the known signaling pathway of Doxorubicin, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_endpoints Data Endpoints Colon Cancer Cells Colon Cancer Cells Drug Treatment Drug Treatment Colon Cancer Cells->Drug Treatment This compound or Doxorubicin Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Drug Treatment->Cytotoxicity Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Drug Treatment->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Drug Treatment->Cell Cycle Analysis (PI Staining) Western Blot Western Blot Drug Treatment->Western Blot IC50 Value IC50 Value Cytotoxicity Assay (MTT)->IC50 Value Apoptotic Cell Percentage Apoptotic Cell Percentage Apoptosis Assay (Annexin V/PI)->Apoptotic Cell Percentage Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis (PI Staining)->Cell Cycle Distribution Protein Expression/Activation Protein Expression/Activation Western Blot->Protein Expression/Activation Doxorubicin_Signaling_Pathway Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax Cell_Cycle_Arrest Cell Cycle Arrest (G2/M or G0/G1) p21->Cell_Cycle_Arrest Apoptosis Apoptosis Bax->Apoptosis

References

Safety Operating Guide

Navigating the Safe Disposal of Rostratin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are critical for maintaining a safe and compliant laboratory environment. This document provides a comprehensive guide to the proper disposal procedures for Rostratin A, a cytotoxic disulfide compound, intended for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, it must be handled as a hazardous cytotoxic chemical, adhering to stringent safety and disposal protocols.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult your institution's chemical hygiene plan and relevant safety guidelines. All personnel must be equipped with appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat, fully buttoned.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If aerosolization is possible, a respirator may be required.

Spill Management: In the event of a spill, immediately evacuate the area and prevent unauthorized entry. For small spills (less than 5 ml or 5 g), absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[1] For large spills, contact your institution's environmental health and safety (EHS) department immediately.[1]

Step-by-Step Disposal Protocol

Due to its cytotoxic nature, this compound and any materials contaminated with it must be disposed of as cytotoxic hazardous waste.[2][3][4] Do not discharge this compound or its solutions down the drain or dispose of it with general laboratory trash.[5]

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound, including unused compounds, contaminated consumables (e.g., pipette tips, gloves, paper towels, gels), in a designated, leak-proof container lined with a purple cytotoxic waste bag.[3] If necessary, first place the waste in a sealed bag or container to avoid unnecessary exposure.[3]

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container. This container should be clearly labeled for cytotoxic waste.[6]

  • Sharps Waste: Any sharps (e.g., needles, blades, contaminated glass) that have come into contact with this compound must be placed in a puncture-proof sharps container that is specifically designated and labeled for cytotoxic waste, often with a purple lid or label.[2][4]

2. Labeling and Container Management:

  • All waste containers must be clearly labeled as "Cytotoxic Waste" and include the full chemical name "this compound" and any other components of the waste stream.[3][5] The label should also indicate the primary hazard(s) (e.g., Toxic, Mutagenic).

  • Keep waste containers securely closed at all times, except when adding waste.[5]

  • Store waste containers in a designated, secure area away from general laboratory traffic and incompatible chemicals.[3][5] This area should be well-ventilated.

3. Final Disposal:

  • The final disposal method for cytotoxic waste is typically high-temperature incineration.[3][4][6]

  • Follow your institution's established procedures for hazardous waste pickup. This usually involves contacting the Environmental Health and Safety (EHS) department.

  • Cytotoxic waste must be accompanied by a hazardous waste consignment note until it reaches its final disposal location.[4]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the available literature, the general principle is to treat it as a cytotoxic compound. The disposal procedures outlined above are based on established guidelines for managing such hazardous materials in a laboratory setting.[1][2][3][4][6]

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposal gen_solid Solid Waste (gloves, tips, etc.) cont_solid Purple Cytotoxic Bag in Labeled Container gen_solid->cont_solid gen_liquid Liquid Waste (solutions) cont_liquid Labeled, Leak-Proof Liquid Waste Container gen_liquid->cont_liquid gen_sharps Sharps Waste (needles, glass) cont_sharps Purple-Lidded Sharps Container gen_sharps->cont_sharps storage Secure, Designated Hazardous Waste Area cont_solid->storage cont_liquid->storage cont_sharps->storage pickup EHS Waste Pickup storage->pickup transport Transport with Consignment Note pickup->transport incineration High-Temperature Incineration transport->incineration

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling rostratin A

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of Rostratin A

This compound is a cytotoxic disulfide, and occupational exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[1][2] It is essential to minimize exposure by implementing robust control measures.[1] This guide provides a framework for the safe handling and disposal of this compound to ensure the safety of laboratory personnel and the environment.

Quantitative Data Summary

As a specific SDS for this compound with detailed quantitative data was not found, the following table provides general information and highlights the known cytotoxic activity.

PropertyValueSource
Chemical Name This compoundDC Chemicals
CAS Number 752236-16-1TargetMol
Molecular Formula C18H24N4Os2DC Chemicals
Molecular Weight 428.52 g/mol DC Chemicals
Known Cytotoxicity IC50 of 8.5 µg/mL against human colon carcinoma (HCT-116)DC Chemicals, MedchemExpress.com
Appearance Not specified (Assumed to be solid)N/A
Solubility Not specifiedN/A
Storage 2 years at -20°CDC Chemicals

Operational Plan for Safe Handling

A systematic approach is crucial to prevent contamination and exposure when working with this compound.

Personnel Training and Preparation
  • All personnel must be trained in handling cytotoxic compounds.[3]

  • Pregnant or breastfeeding individuals should be informed of the risks and may opt out of handling cytotoxic agents.[1]

  • A designated area for handling this compound, such as a certified Class II Biological Safety Cabinet (BSC) or a dedicated fume hood with exhaust systems that do not recirculate air, must be established.[3]

Personal Protective Equipment (PPE)

Appropriate PPE is the primary control to protect individuals from exposure.[4] The following PPE is mandatory:

  • Gloves: Two pairs of chemotherapy-tested, powder-free gloves are required.[4][5] Gloves should have long cuffs and be changed regularly, and immediately if contaminated.

  • Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[3]

  • Eye and Face Protection: Chemical splash goggles and a full-face shield should be worn to protect against splashes.[3][4]

  • Respiratory Protection: If there is a risk of aerosol generation and work is not performed in a contained system, a fit-tested N95 or higher-level respirator is necessary.[2][3]

  • Additional Protection: A cap and shoe covers should also be worn.[4]

Experimental Workflow
  • Preparation: All necessary materials and equipment should be placed in the BSC or fume hood before starting work to minimize traffic in and out of the containment area.

  • Handling: All manipulations of this compound, including weighing, reconstitution, and aliquoting, must be performed within the designated containment system.

  • Transport: When transporting this compound outside of the containment area, it must be in a sealed, labeled, and shatterproof secondary container.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation
  • All materials that have come into contact with this compound are considered cytotoxic waste. This includes:

    • Used PPE (gloves, gowns, masks, etc.)

    • Pipette tips, tubes, and other disposable labware

    • Cleaning materials from spills

    • Unused or expired this compound

Waste Collection and Labeling
  • Cytotoxic waste must be collected in designated, leak-proof, and puncture-resistant containers.

  • Containers must be clearly labeled with the cytotoxic hazard symbol.

  • For liquid waste, use sealed containers. For sharps, use a designated sharps container for cytotoxic waste.

Final Disposal
  • All cytotoxic waste must be disposed of according to institutional and national regulations for hazardous chemical waste. This typically involves incineration at high temperatures.

  • Do not mix cytotoxic waste with general or biohazardous waste streams.

Experimental Protocols

Detailed experimental protocols for specific assays using this compound were not found in the initial search. Researchers should adapt standard protocols for similar cytotoxic compounds, ensuring all handling and disposal procedures outlined in this document are strictly followed.

Visual Workflow for Safe Handling and Disposal

RostratinA_Workflow Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Containment Area (BSC/Fume Hood) prep_ppe->prep_area handle_compound Manipulate this compound (weighing, dissolving) prep_area->handle_compound conduct_experiment Conduct Experiment handle_compound->conduct_experiment decontaminate_area Decontaminate Work Surfaces conduct_experiment->decontaminate_area doff_ppe Doff PPE Correctly decontaminate_area->doff_ppe segregate_waste Segregate Cytotoxic Waste doff_ppe->segregate_waste dispose_waste Dispose of Waste per Institutional Guidelines segregate_waste->dispose_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rostratin A
Reactant of Route 2
rostratin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.